molecular formula C12H12N2O4S B3544811 methyl {(5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

methyl {(5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

Cat. No.: B3544811
M. Wt: 280.30 g/mol
InChI Key: IBEBJITXMXSRQB-RMKNXTFCSA-N
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Description

Methyl {(5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is a complex organic compound that features a thiazolidine ring, a pyrrole moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {(5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate can be achieved through a multi-step process. One common method involves the ethynylation of 1-methyl-1H-pyrrole-2-carbaldehyde with acetylene in a superbasic system consisting of potassium hydroxide (KOH), dimethyl sulfoxide (DMSO), and water under atmospheric pressure . This reaction forms an intermediate which can then be further reacted to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the laboratory synthesis to an industrial level.

Chemical Reactions Analysis

Types of Reactions

Methyl {(5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The ester group and other functional groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired product is formed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl {(5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action for methyl {(5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {(5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate is unique due to its combination of a thiazolidine ring and a pyrrole moiety, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

methyl 2-[(5E)-5-[(1-methylpyrrol-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c1-13-5-3-4-8(13)6-9-11(16)14(12(17)19-9)7-10(15)18-2/h3-6H,7H2,1-2H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEBJITXMXSRQB-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C=C2C(=O)N(C(=O)S2)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1/C=C/2\C(=O)N(C(=O)S2)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl {(5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
Reactant of Route 2
Reactant of Route 2
methyl {(5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
Reactant of Route 3
Reactant of Route 3
methyl {(5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
Reactant of Route 4
Reactant of Route 4
methyl {(5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
Reactant of Route 5
Reactant of Route 5
methyl {(5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate
Reactant of Route 6
Reactant of Route 6
methyl {(5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate

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